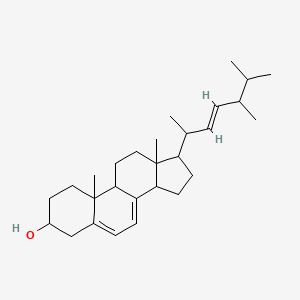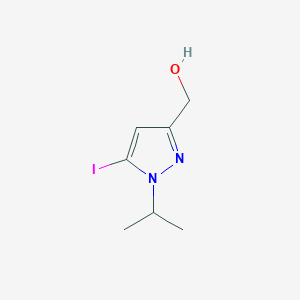
(5-Iodo-1-propan-2-ylpyrazol-3-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-Iodo-1-propan-2-ylpyrazol-3-yl)methanol, also known as IPMP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. IPMP is a pyrazole derivative that has been synthesized through various methods, and its mechanism of action and physiological effects have been extensively studied.
Wirkmechanismus
(5-Iodo-1-propan-2-ylpyrazol-3-yl)methanol has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the inflammatory response. (5-Iodo-1-propan-2-ylpyrazol-3-yl)methanol has also been shown to induce apoptosis, or programmed cell death, in cancer cells through the activation of caspase-3 and caspase-9.
Biochemical and Physiological Effects:
(5-Iodo-1-propan-2-ylpyrazol-3-yl)methanol has been shown to have anti-inflammatory and anti-tumor effects in various in vitro and in vivo studies. (5-Iodo-1-propan-2-ylpyrazol-3-yl)methanol has also been shown to have antioxidant properties and to protect against oxidative stress. In addition, (5-Iodo-1-propan-2-ylpyrazol-3-yl)methanol has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
(5-Iodo-1-propan-2-ylpyrazol-3-yl)methanol has several advantages for lab experiments, including its ease of synthesis and purification, its stability, and its potential applications in various fields. However, (5-Iodo-1-propan-2-ylpyrazol-3-yl)methanol also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for the study of (5-Iodo-1-propan-2-ylpyrazol-3-yl)methanol, including the investigation of its potential as a treatment for various diseases, the synthesis of novel (5-Iodo-1-propan-2-ylpyrazol-3-yl)methanol derivatives with improved properties, and the development of new synthetic methods for (5-Iodo-1-propan-2-ylpyrazol-3-yl)methanol. In addition, the use of (5-Iodo-1-propan-2-ylpyrazol-3-yl)methanol as a building block for the synthesis of metal-organic frameworks and other materials is an area of ongoing research.
Synthesemethoden
(5-Iodo-1-propan-2-ylpyrazol-3-yl)methanol can be synthesized through various methods, including the reaction of 5-iodo-1H-pyrazole-3-carboxaldehyde with 2-propanol and sodium borohydride. The reaction results in the formation of (5-Iodo-1-propan-2-ylpyrazol-3-yl)methanol, which can be purified through column chromatography. Other methods of synthesis include the reaction of 5-iodo-1H-pyrazole-3-carboxylic acid with methanol and thionyl chloride, and the reaction of 5-iodo-1H-pyrazole-3-carboxylic acid with 2-propanol and trifluoroacetic acid.
Wissenschaftliche Forschungsanwendungen
(5-Iodo-1-propan-2-ylpyrazol-3-yl)methanol has been extensively studied for its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. In medicinal chemistry, (5-Iodo-1-propan-2-ylpyrazol-3-yl)methanol has been investigated for its potential as an anti-inflammatory agent and a potential treatment for cancer. In organic synthesis, (5-Iodo-1-propan-2-ylpyrazol-3-yl)methanol has been used as a building block for the synthesis of various compounds. In material science, (5-Iodo-1-propan-2-ylpyrazol-3-yl)methanol has been used as a precursor for the synthesis of metal-organic frameworks.
Eigenschaften
IUPAC Name |
(5-iodo-1-propan-2-ylpyrazol-3-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11IN2O/c1-5(2)10-7(8)3-6(4-11)9-10/h3,5,11H,4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMXWIBCSXMDKRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=CC(=N1)CO)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11IN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[[(2S,4S)-1-[2-(Dimethylamino)pyrimidin-4-yl]-4-fluoropyrrolidin-2-yl]methyl]-N-methylprop-2-enamide](/img/structure/B2456957.png)
![2-[Methyl(4-methylpyrimidin-2-yl)amino]cyclobutan-1-ol](/img/structure/B2456961.png)
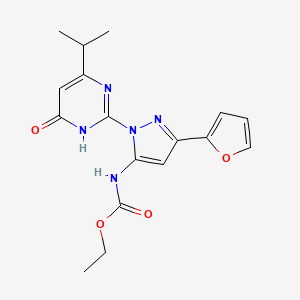
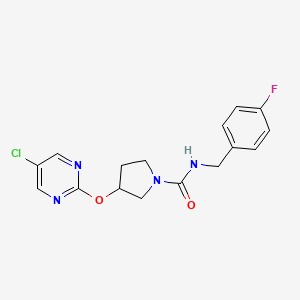
![1-[1-(2,2-Dimethylpropanoyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2456964.png)
![N-[2-methyl-5-(2-thiazolo[5,4-b]pyridinyl)phenyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2456966.png)
![3-(2-Methoxyphenyl)-5-methyl-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2456968.png)
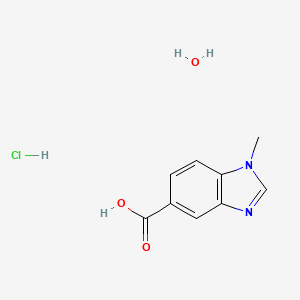
![N-(4-chlorobenzyl)-3-[(2,4-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2456970.png)
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)pyrazine-2-carboxamide](/img/structure/B2456973.png)
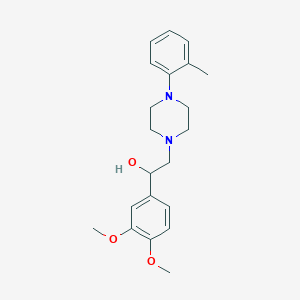
![N-(benzo[d]thiazol-2-yl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2456978.png)
![methyl 2-({1-[4-(tert-butyl)phenyl]-4-cyano-6,7-dihydro-5H-cyclopenta[c]pyridin-3-yl}sulfanyl)acetate](/img/structure/B2456979.png)
